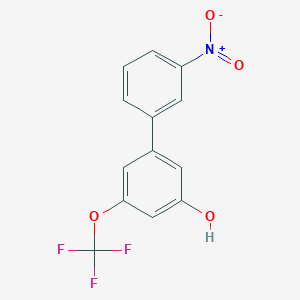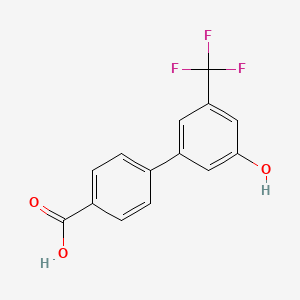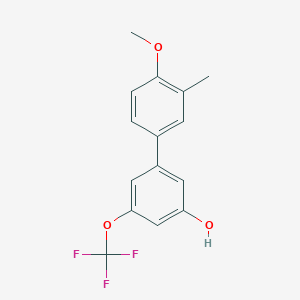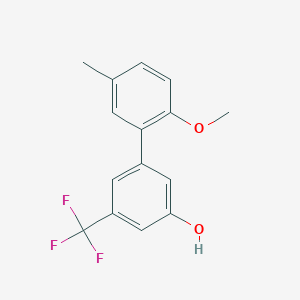
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% (5-NP-3-TFMP) is a compound of interest in the scientific research field for its unique properties and potential applications. It is a highly polar nitrophenol derivative with a trifluoromethoxy group attached to the phenolic ring. 5-NP-3-TFMP has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It is also believed to act as an oxidizing agent in biochemical reactions, as it can be used to oxidize various organic compounds. In addition, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% can act as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been shown to be non-toxic in laboratory studies. In addition, it has been shown to have no mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is its high purity, which allows for accurate and reproducible results in laboratory experiments. In addition, it is relatively easy to synthesize and is inexpensive. However, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is not suitable for use in certain reactions due to its high reactivity.
Future Directions
The potential applications of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% are still being explored. Future research could focus on its use as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins. In addition, future research could focus on its use as a catalyst in organic synthesis and biochemical reactions. Furthermore, research could be conducted to further understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95%. The second step involves the deprotection of the trifluoromethoxy group with a strong base, such as sodium hydroxide. This reaction yields the desired 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% in 95% purity.
Scientific Research Applications
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used in pharmaceutical research for the synthesis of drugs and other compounds. In addition, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is used as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins.
properties
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-6-9(5-11(18)7-12)8-2-1-3-10(4-8)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWNFPWMJBSKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686613 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-15-8 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














